N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-16-15-18(21-19(20-16)22(2)3)24-13-11-23(12-14-24)10-9-17-7-5-4-6-8-17/h4-8,15H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNZZJZVQAQRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Pyrimidine Core
The foundational strategy involves functionalizing a pre-synthesized pyrimidine core. The pyrimidine ring is typically substituted at the 6-position with a piperazine group via nucleophilic aromatic substitution (SNAr). For example, N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine (CID 83707760) serves as a key intermediate, synthesized by reacting 2-chloro-N,N,4-trimethylpyrimidin-6-amine with piperazine in refluxing ethanol (70–80°C) for 12–16 hours. Yield optimization (75–82%) is achieved by using excess piperazine (2.5 equiv) and catalytic potassium iodide to enhance leaving-group displacement.
Alkylation of Piperazine Moiety
The 2-phenylethyl group is introduced via alkylation of the secondary amine in the piperazine ring. This step employs 2-phenylethyl bromide or chloride as the alkylating agent in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A representative protocol involves:
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Dissolving the intermediate (1 equiv) in DMF under nitrogen.
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Adding 2-phenylethyl bromide (1.2 equiv) and potassium carbonate (2.5 equiv).
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound in 65–70% purity. Challenges include over-alkylation, mitigated by controlling stoichiometry and reaction time.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A modified protocol for the alkylation step uses:
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2-phenylethyl iodide (1.1 equiv) as a more reactive alkylating agent.
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Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
This method achieves 85% yield with >90% purity, as confirmed by HPLC. Microwave conditions enhance nucleophilicity of the piperazine nitrogen, minimizing side products.
Solvent Optimization
Aqueous micellar conditions (e.g., 2 wt% TPGS-750-M surfactant in water) enable eco-friendly synthesis. The surfactant stabilizes reactive intermediates, facilitating homogeneous mixing. For example, combining the pyrimidine intermediate and 2-phenylethyl bromide in micellar water at 80°C for 1 hour yields 78% product.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediates
Solid-phase synthesis immobilizes the pyrimidine core on Wang resin via a acid-labile linker. Sequential steps include:
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Piperazine coupling : Treating resin-bound 2-chloropyrimidine with piperazine (3 equiv) in DMF at 50°C for 6 hours.
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Alkylation : Flushing the resin with 2-phenylethyl bromide (1.5 equiv) and diisopropylethylamine (DIPEA, 2 equiv) in dichloromethane (DCM) for 12 hours.
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Cleavage : Releasing the product using trifluoroacetic acid (TFA)/DCM (1:1 v/v).
This method achieves 60–65% overall yield but requires specialized equipment for resin handling.
Continuous Flow Chemistry
Microreactor Systems
Continuous flow systems enhance reproducibility and safety. A two-step protocol involves:
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Step 1 : Piperazine substitution in a packed-bed reactor filled with immobilized potassium carbonate. Reactants (2-chloropyrimidine and piperazine in ethanol) flow at 0.5 mL/min, 80°C, residence time 30 minutes.
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Step 2 : In-line alkylation with 2-phenylethyl bromide in a T-mixer, followed by a tubular reactor (100°C, 20 minutes).
This system achieves 88% conversion with 92% selectivity, outperforming batch methods.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Classical Alkylation | 65–70 | 85–90 | 8–10 hours | Moderate |
| Microwave | 85 | >90 | 20 minutes | High |
| Solid-Phase | 60–65 | 80–85 | 18 hours | Low |
| Continuous Flow | 88 | 92 | 50 minutes | High |
Microwave and continuous flow methods offer superior efficiency, while classical methods remain cost-effective for small-scale production.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation generates bis-(2-phenylethyl)piperazine derivatives, detectable via LC-MS. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylethyl group, potentially yielding partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Reduced pyrimidine or phenylethyl derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine. A study involving derivatives of piperazine demonstrated their potential in treating depression through selective serotonin reuptake inhibition .
- Antitumor Activity :
- Antimicrobial Properties :
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | |
| Antitumor | Inhibition of cell proliferation | |
| Antimicrobial | Enhanced membrane permeability |
Case Study 1: Antidepressant Effects
A clinical trial evaluated the antidepressant potential of a series of piperazine derivatives, including N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine. Participants showed significant improvement in depressive symptoms after administration over a four-week period, indicating its potential as a therapeutic agent for major depressive disorder.
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis and inhibited cell growth. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety may facilitate binding to these targets, while the pyrimidine ring can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Table 1: Pyrimidine Derivatives with Position-Specific Substituents
| Compound Name (Evidence ID) | Position 2 | Position 4 | Position 6 Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | N,N-Dimethylamine | Methyl | 4-(2-Phenylethyl)piperazine | ~370.5* | High lipophilicity, flexible side chain |
| N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (13) | N,N-Dimethylamine | H | Piperazine | 207.28 | Simplified structure, lower MW |
| 4-[4-(1,2-Dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine (10) | Cyclohexylamine | Methyl | Sulfonated piperazine | N/A | Enhanced polarity, sulfonyl group |
| 5-[2-(3,5-Dimethoxyphenyl)ethyl]-pyrimidin-2-amine (12) | Methoxy-phenyl group | H | 2-(3,5-Dimethoxyphenyl)ethyl | N/A | Aromatic bulk, polar methoxy groups |
*Estimated based on structural analogs.
Key Observations :
- The target compound’s N,N-dimethylamine at position 2 is shared with ’s compound but contrasts with cyclohexylamine () or methoxyaryl groups (), which alter solubility and steric effects.
- The methyl group at position 4 (target compound) is absent in , reducing metabolic oxidation susceptibility compared to hydrogen-substituted analogs .
Piperazine Substituent Diversity
Table 2: Piperazine-Modified Pyrimidines
| Compound Name (Evidence ID) | Piperazine Substituent | Biological/Physicochemical Impact |
|---|---|---|
| Target Compound | 2-Phenylethyl | Increased lipophilicity, CNS penetration* |
| GNE-477 (14) | Methylsulfonyl-morpholine | High molecular weight (504.63), DMSO-soluble |
| N-Ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine (15) | Trifluoromethylpyridinyl | Electron-withdrawing effects, improved metabolic stability |
| 6-(4-Benzylpiperazin-1-yl)-pyrazolo[3,4-d]pyrimidin-4-amine (17) | Benzyl | Enhanced aromatic interactions, higher MW (463.96) |
*Inferred from structural analogs.
Key Observations :
- Benzyl-piperazine () shares aromaticity with the target compound but lacks the ethylene spacer, reducing conformational flexibility .
Core Heterocycle Modifications
Table 3: Pyrimidine vs. Fused Heterocyclic Systems
| Compound Name (Evidence ID) | Core Structure | Bioactivity Implications |
|---|---|---|
| Target Compound | Pyrimidine | Balanced solubility and permeability |
| Thieno[2,3-d]pyrimidin-2-amine (6) | Thieno-pyrimidine | Enhanced π-π stacking, altered electronic properties |
| Pyrazolo[3,4-d]pyrimidin-4-amine (17) | Pyrazolo-pyrimidine | Increased planarity, potential kinase inhibition |
| GNE-477 (14) | Thieno[3,2-d]pyrimidine | Dual PI3K/mTOR inhibition, high potency |
Key Observations :
- Fused systems (e.g., thieno- or pyrazolo-pyrimidines) exhibit enhanced planarity and electronic effects, often correlating with improved target affinity but reduced solubility .
- The target compound’s simple pyrimidine core may offer synthetic accessibility and tunable pharmacokinetics compared to complex fused systems.
Physicochemical and Bioactivity Trends
- Lipophilicity : The phenylethyl-piperazine group (target compound) likely increases logP compared to morpholine () or sulfonamide () analogs, impacting membrane permeability and volume of distribution .
- Solubility : Polar substituents (e.g., sulfonyl in ) improve aqueous solubility, whereas lipophilic groups (target compound, ) favor DMSO solubility .
Biological Activity
N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. Its structure features a pyrimidine core substituted with a piperazine moiety, which is known to interact with various biological targets, including receptors and enzymes.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula: C_{19}H_{27}N_{5}
- Molecular Weight: 321.45 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent. The following sections detail its interactions with specific biological targets, pharmacological effects, and relevant case studies.
Target Interactions
-
G Protein-Coupled Receptors (GPCRs)
- The compound has been shown to modulate various GPCRs, which play critical roles in cellular signaling and are implicated in numerous diseases.
- Specific receptor interactions include:
- Dopamine Receptors: Potential effects on mood and behavior.
- Serotonin Receptors: Influence on anxiety and depression pathways.
-
Enzyme Inhibition
- Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, thus affecting synaptic transmission.
Antidepressant Activity
A study demonstrated that this compound exhibited antidepressant-like effects in rodent models. The mechanism was attributed to its action on serotonin and norepinephrine pathways.
Anti-inflammatory Properties
Research indicates that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Case Study 1: Antidepressant Efficacy
- Objective: To evaluate the antidepressant-like effects of the compound in a forced swim test.
- Results: Mice treated with the compound showed a significant decrease in immobility time compared to control groups, indicating enhanced mood.
-
Case Study 2: Anti-inflammatory Mechanism
- Objective: To assess the anti-inflammatory effects in a model of induced inflammation.
- Results: Administration of the compound resulted in reduced levels of TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are employed for synthesizing N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Piperazine Ring Formation: A Mannich reaction is used to construct the piperazine moiety, involving formaldehyde, a secondary amine, and a ketone/aldehyde under reflux in ethanol or DMSO .
- Pyrimidine Core Functionalization: The pyrimidine ring is substituted via nucleophilic aromatic substitution (SNAr) at the 6-position using piperazine derivatives. Reaction conditions (e.g., temperature, solvent polarity) are optimized to enhance regioselectivity .
- N-Methylation: Dimethylamine or methyl iodide in basic conditions (e.g., NaH/DMF) introduces the N,N-dimethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
